molecular formula C13H19NO3S B2869427 Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate CAS No. 557777-07-8

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate

Cat. No.: B2869427
CAS No.: 557777-07-8
M. Wt: 269.36
InChI Key: PDGDGEIONXPJAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene, a key component of “this compound”, is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Activation and Functionalization of Carbon-Hydrogen Bonds

Research by Balavoine and Clinet (1990) on cyclopalladated compounds has shown that activation and functionalisation of methyl groups in pivalic acid derivatives can be achieved. This process, involving the cyclopalladation of 4,4-dimethyloxazoline derivatives, provides a new route to homologated tertiary carboxylic acids, demonstrating the compound's utility in complex organic synthesis (Balavoine & Clinet, 1990).

Green Chemistry Applications

Lü et al. (2014) investigated the use of a novel carboxylate-anion-based protic ionic liquid for oxidative desulfurization of model diesel. This study highlights the compound's role in environmental chemistry, particularly in removing sulfur compounds from fuels efficiently, showcasing its potential in green chemistry applications (Lü et al., 2014).

Polymer Chemistry

In the field of polymer chemistry, Liaw et al. (2002) synthesized new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group. This research underlines the compound's significance in creating high-performance materials with exceptional thermal properties, indicating its importance in the development of advanced polymeric materials (Liaw et al., 2002).

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7-8(2)18-10(9(7)11(15)17-6)14-12(16)13(3,4)5/h1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGDGEIONXPJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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